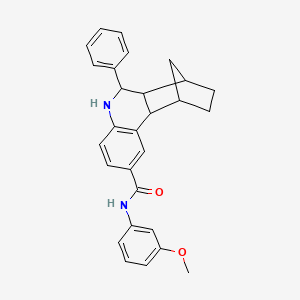![molecular formula C30H32N2O7S B11599085 6-butyl 8-ethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B11599085.png)
6-butyl 8-ethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ブチル 8-エチル (2Z)-5-アミノ-2-(4-メトキシベンジリデン)-7-(4-メトキシフェニル)-3-オキソ-2,3-ジヒドロ-7H-[1,3]チアゾロ[3,2-a]ピリジン-6,8-ジカルボキシレートは、複数の官能基を含むユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
6-ブチル 8-エチル (2Z)-5-アミノ-2-(4-メトキシベンジリデン)-7-(4-メトキシフェニル)-3-オキソ-2,3-ジヒドロ-7H-[1,3]チアゾロ[3,2-a]ピリジン-6,8-ジカルボキシレートの合成は、通常、複数段階の有機反応を伴います。出発物質は、多くの場合、市販されているか、既知の手順によって合成することができます。合成の重要なステップには、以下が含まれます。
- チアゾロ[3,2-a]ピリジンコアの形成。
- ブチル基とエチル基の導入。
- ベンジリデン基とメトキシフェニル基の形成。
- 最終的なカップリングと精製工程。
工業的生産方法
この化合物の工業的生産は、収率を最大化し、コストを最小限に抑えるために合成経路を最適化する必要があります。これには、連続フローリアクター、自動合成、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
6-ブチル 8-エチル (2Z)-5-アミノ-2-(4-メトキシベンジリデン)-7-(4-メトキシフェニル)-3-オキソ-2,3-ジヒドロ-7H-[1,3]チアゾロ[3,2-a]ピリジン-6,8-ジカルボキシレートは、以下を含む様々な化学反応を受けることができます。
酸化: この化合物は、使用する酸化剤に応じて、異なる生成物に酸化することができます。
還元: 還元反応は、化合物に存在する官能基を修飾するために使用することができます。
置換: この化合物は、求核置換反応または求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) が含まれます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: 置換反応の条件は広く異なりますが、多くの場合、触媒と特定の溶媒の使用を伴います。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
6-ブチル 8-エチル (2Z)-5-アミノ-2-(4-メトキシベンジリデン)-7-(4-メトキシフェニル)-3-オキソ-2,3-ジヒドロ-7H-[1,3]チアゾロ[3,2-a]ピリジン-6,8-ジカルボキシレートは、いくつかの科学研究への応用があります。
化学: 有機合成におけるビルディングブロックとして、および様々な化学反応における試薬として使用されます。
医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。
産業: 新規材料の開発や工業プロセスにおける触媒として使用されます。
科学的研究の応用
6-butyl 8-ethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
作用機序
6-ブチル 8-エチル (2Z)-5-アミノ-2-(4-メトキシベンジリデン)-7-(4-メトキシフェニル)-3-オキソ-2,3-ジヒドロ-7H-[1,3]チアゾロ[3,2-a]ピリジン-6,8-ジカルボキシレートの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、または重要な生物学的経路に関与する他のタンパク質が含まれます。この化合物の効果は、これらの標的に結合することによって媒介され、細胞機能とシグナル伝達の変化につながります。
類似の化合物との比較
類似の化合物
- 5-(4-メトキシベンジリデン)-2-(4-モルホリニル)-1,3-チアゾール-4(5H)-オン
- 5-(4-メチルベンジリデン)-2-(4-モルホリニル)-1,3-チアゾール-4(5H)-オン
- 5-(4-ヒドロキシベンジリデン)-2-(4-モルホリニル)-1,3-チアゾール-4(5H)-オン
独自性
6-ブチル 8-エチル (2Z)-5-アミノ-2-(4-メトキシベンジリデン)-7-(4-メトキシフェニル)-3-オキソ-2,3-ジヒドロ-7H-[1,3]チアゾロ[3,2-a]ピリジン-6,8-ジカルボキシレートは、複雑な構造と複数の官能基の存在によりユニークです。この複雑さは、広範囲の化学的修飾と用途を可能にし、科学研究や産業用途における貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 5-(4-methoxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- 5-(4-methylbenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- 5-(4-hydroxybenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
Uniqueness
6-butyl 8-ethyl (2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C30H32N2O7S |
|---|---|
分子量 |
564.7 g/mol |
IUPAC名 |
6-O-butyl 8-O-ethyl (2Z)-5-amino-7-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate |
InChI |
InChI=1S/C30H32N2O7S/c1-5-7-16-39-29(34)24-23(19-10-14-21(37-4)15-11-19)25(30(35)38-6-2)28-32(26(24)31)27(33)22(40-28)17-18-8-12-20(36-3)13-9-18/h8-15,17,23H,5-7,16,31H2,1-4H3/b22-17- |
InChIキー |
PUAIDDPWFHCECU-XLNRJJMWSA-N |
異性体SMILES |
CCCCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)OC)C(=O)OCC)S/C(=C\C4=CC=C(C=C4)OC)/C2=O)N |
正規SMILES |
CCCCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)OC)C(=O)OCC)SC(=CC4=CC=C(C=C4)OC)C2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2,4-Dimethylphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11599006.png)
![(3Z)-5-bromo-3-[2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11599016.png)
![(5Z)-2-(3-chlorophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11599024.png)

![N-cyclohexyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11599036.png)
![5-Methyl-2-(3-methylphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11599038.png)
![(5Z)-3-(2-chlorobenzyl)-5-[4-(morpholin-4-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11599039.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylphenoxy)acetamide](/img/structure/B11599043.png)
![isobutyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11599049.png)
![5-Methyl-2-(4-nitrophenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11599050.png)
![2-[(4E)-4-(5-bromo-2-hydroxybenzylidene)-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11599055.png)
![2-[3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B11599061.png)
![1-(4-{2-[(3-Methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11599077.png)
![9-[3-(diprop-2-en-1-ylamino)-2-hydroxypropyl]-2-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one](/img/structure/B11599111.png)
